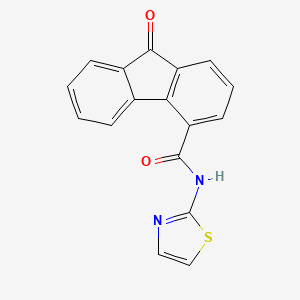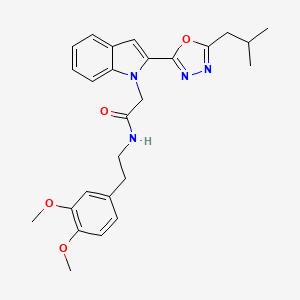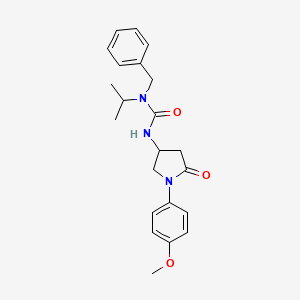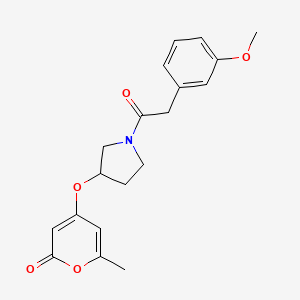![molecular formula C27H36ClN5O6S2 B2491482 Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1321950-62-2](/img/structure/B2491482.png)
Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from optically active or specific precursor chemicals. For example, Ashimori et al. (1991) detailed the synthesis of optically active compounds with high optical purities, which could provide a basis for synthesizing the compound (Ashimori et al., 1991).
Molecular Structure Analysis
Characterization and structural analysis are crucial for understanding a compound's physical and chemical behavior. Sanjeevarayappa et al. (2015) demonstrated the characterization of a related compound using spectroscopic evidence and X-ray diffraction, highlighting the importance of these techniques in determining molecular structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions and properties are essential for predicting how a compound behaves under different conditions. The synthesis and pharmacological effects of similar compounds provide insights into the types of chemical reactions that can be expected and the properties that these compounds may exhibit, as shown in studies by Ashimori et al. (1991) and Rajkumar et al. (2014) (Ashimori et al., 1991); (Rajkumar et al., 2014).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystalline structure, are fundamental for understanding how a compound can be used and handled in various applications. While specific data on the compound of interest is scarce, studies on related compounds, such as those by Sanjeevarayappa et al. (2015), provide a framework for predicting physical properties (Sanjeevarayappa et al., 2015).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research into compounds structurally related to the specified chemical involves the synthesis and evaluation of their biological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone were synthesized and showed potential as anti-inflammatory and analgesic agents, indicating a possible application area for similar compounds in drug development for these conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study involved the synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which were characterized and evaluated for their in vitro antibacterial activity, highlighting the antimicrobial potential of such compounds (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antimicrobial and Anticancer Activities
Further investigations into related compounds include the synthesis and antimicrobial studies of new pyridine derivatives, which possess considerable antibacterial activity (Patel & Agravat, 2009). Additionally, novel heterocyclic compounds containing a sulfonamido moiety were synthesized and showed high antibacterial activities, suggesting their utility as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Characterization and Structural Studies
Characterization and structural studies are crucial for understanding the properties and potential applications of these compounds. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was determined, providing insights into the molecular conformation and intermolecular interactions that could influence the biological activity of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Mécanisme D'action
Target of action
The compound contains a benzothiazole ring, which is known to have diverse biological activities . It also contains a dimethylamino group, which is often involved in interactions with biological targets .
Biochemical pathways
The compound may affect multiple biochemical pathways due to its complex structure. Benzothiazole derivatives have been shown to have analgesic and anti-inflammatory activities, suggesting they may affect pathways related to pain and inflammation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its solubility , stability , and molecular size . The presence of the dimethylamino group could potentially enhance its solubility, improving its absorption and distribution .
Result of action
Similar compounds have been shown to have effects such asreducing inflammation , relieving pain , and modulating immune responses .
Propriétés
IUPAC Name |
ethyl 4-[4-[2-(dimethylamino)ethyl-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O6S2.ClH/c1-6-38-27(34)30-14-16-31(17-15-30)40(35,36)21-10-8-20(9-11-21)25(33)32(18-13-29(3)4)26-28-23-22(37-5)12-7-19(2)24(23)39-26;/h7-12H,6,13-18H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLLSNISRREQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)
![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)



![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)